molecular formula C10H15Br B13183089 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene

Cat. No.: B13183089
M. Wt: 215.13 g/mol
InChI Key: DCARZJJMIFEKDM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound featuring a cyclohexene ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods:

    Allylation of Cyclohexene: Starting with cyclohexene, an allylation reaction can introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or ketones.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.

Major Products

    Substitution: Products include alcohols, ethers, and amines.

    Oxidation: Products include cyclohexanone derivatives.

    Addition: Products include saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the double bond in the prop-2-en-1-yl group can participate in electrophilic addition reactions. These reactions can lead to the formation of various products with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine.

    4-(Bromomethyl)-4-(but-2-en-1-yl)cyclohex-1-ene: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.

Uniqueness

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to the presence of both a bromomethyl group and a prop-2-en-1-yl group on the cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

4-(bromomethyl)-4-prop-2-enylcyclohexene

InChI

InChI=1S/C10H15Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-4H,1,5-9H2

InChI Key

DCARZJJMIFEKDM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC=CC1)CBr

Origin of Product

United States

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